N-{1-[6-(2-甲基苯基)吡啶-3-基]哌啶-4-基}吡嗪-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide” is a novel compound that has been designed and synthesized for its potential anti-tubercular activity . It is a derivative of Pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process is not detailed in the available sources.科学研究应用
人类的代谢和分布
N-{1-[6-(2-甲基苯基)吡啶嗪-3-基]哌啶-4-基}吡嗪-2-甲酰胺,被确定为 Venetoclax,主要用于血液系统恶性肿瘤的临床开发。研究表明,口服后,该物质显示出广泛的代谢,主要是肝脏代谢,并主要通过粪便排出。吸收量很大,生物利用度约为 65%。该研究重点介绍了该化合物涉及酶促氧化、然后硫酸化或硝基还原的代谢。值得注意的是,未改变的 Venetoclax 及其代谢物 M30 是回收的主要物质,构成血浆总放射活性的重要部分,表明它们在药物药理活性中起主要作用 (Liu 等,2017)。
药物相互作用和药代动力学
在另一项研究中,研究了别嘌醇和吡嗪酰胺之间的相互作用。吡嗪酰胺是该化合物的已知类似物。研究表明,别嘌醇诱导吡嗪酰胺代谢物水平发生显着变化,导致主要代谢物吡嗪酸积累。尽管别嘌醇在减少尿酸合成中发挥作用,但它无意中增加了吡嗪酸的血浆浓度。这种相互作用强调了药物化合物及其代谢物之间的代谢和相互作用的复杂平衡 (Lacroix 等,1988)。
对神经递质水平的影响
此外,对结构上类似于该化合物的血清素激动剂 MK-212 的研究证明了它影响人类神经递质水平的能力。具体而言,观察到 MK-212 诱导血清皮质醇和催乳素水平呈剂量依赖性增加。该研究提供了对该化合物影响神经递质系统的潜力的见解,为研究人类血清素受体敏感性提供了一条途径 (Lowy & Meltzer,1988)。
帕金森病的可能性
此外,与该化合物结构相似的化合物 1-甲基-4-苯基-1,2,5,6-四氢吡啶 (MPTP) 与非法使用该化合物的个体中明显帕金森病有关。这一发现表明结构相似的化合物可能存在神经系统影响和风险,强调了对这些物质进行彻底研究和理解的重要性 (Langston 等,1983)。
药物分布和代谢
对 orexin 1 和 2 受体拮抗剂 SB-649868 的研究提供了对药物分布和代谢的见解,表明广泛的代谢主要通过粪便排泄。这项研究全面了解了此类化合物的药代动力学特性,强调了了解代谢途径对于优化药物设计和应用的重要性 (Renzulli 等,2011)。
安全和危害
未来方向
作用机制
Target of Action
It is known that similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred that the compound interacts with its target in a way that inhibits the growth ofMycobacterium tuberculosis H37Ra .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication ofMycobacterium tuberculosis H37Ra .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis H37Ra . Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
属性
IUPAC Name |
N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-4-2-3-5-17(15)18-6-7-20(26-25-18)27-12-8-16(9-13-27)24-21(28)19-14-22-10-11-23-19/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMOAHYYIUEZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。